

An In-depth Technical Guide to the Molecular Structure of Isopropyl 4-aminobenzoate

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Compound of Interest

Compound Name: Isopropyl 4-aminobenzoate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure and properties of **Isopropyl 4-aminobenzoate**, a compound of interest in pharmaceutical research. The information is presented with a focus on quantitative data, experimental methodologies, and structural visualization to support advanced research and development activities.

Chemical Identity and Physical Properties

Isopropyl 4-aminobenzoate, also known as propan-2-yl 4-aminobenzoate, is an organic compound with the chemical formula $C_{10}H_{13}NO_2$.^{[1][2]} It is structurally characterized by a central benzene ring substituted with an amino group and an isopropyl ester group at the para position.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference
IUPAC Name	propan-2-yl 4-aminobenzoate	[1][3]
CAS Number	18144-43-9	[1][2]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1][2]
Molecular Weight	179.22 g/mol	[4]
Melting Point	80.0-87.0 °C	[1]
Boiling Point	315.7 °C at 760 mmHg	[5]
Appearance	Pale cream to cream to pale brown powder	[1]
SMILES	<chem>CC(C)OC(=O)C1=CC=C(N)C=C1</chem>	[1][3]
InChI Key	JWCPZKKNBPMSYND-UHFFFAOYSA-N	[1]

Molecular Structure and Crystallography

The three-dimensional structure of **Isopropyl 4-aminobenzoate** has been elucidated through single-crystal X-ray diffraction.[6][7][8] The crystal structure reveals the presence of two distinct molecules (A and B) in the asymmetric unit, indicating conformational polymorphism in the solid state.[6][7][8]

A key structural feature is the dihedral angle between the plane of the phenyl ring and the isopropyl substituent, which differs slightly between the two conformers.[6][7][8] In the crystal lattice, the molecules are interconnected by N—H···O and N—H···N hydrogen bonds, forming double chains that propagate along the direction.[6][7][8]

Table 2: Selected Crystallographic Data

Parameter	Molecule A	Molecule B	Reference
Dihedral Angle (Phenyl Ring vs. Isopropyl Group)	65.4 (3)°	67.8 (3)°	[6][7][8]

Spectroscopic Data

The molecular structure of **Isopropyl 4-aminobenzoate** is further confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
7.8	d	2H	Ar-H	[4]
6.6	d	2H	Ar-H	[4]
5.2	q	1H	-CH(CH ₃) ₂	[4]
1.4	d	6H	-CH(CH ₃) ₂	[4]

Table 4: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results, but would correspond to the aromatic carbons, the carbonyl carbon, the methine carbon of the isopropyl group, and the methyl carbons.	

Infrared (IR) Spectroscopy

The IR spectrum of **Isopropyl 4-aminobenzoate** would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, C-O stretching, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak $[M]^+$ would be observed at m/z 179.

Experimental Protocols

Synthesis of Isopropyl 4-aminobenzoate

The synthesis of **Isopropyl 4-aminobenzoate** is typically achieved through a Fischer esterification reaction.[8]

Materials:

- 4-Aminobenzoic acid
- 2-Propanol (Isopropyl alcohol)
- Concentrated sulfuric acid (catalyst)

Procedure:

- A mixture of 4-aminobenzoic acid and an excess of 2-propanol is prepared in a round-bottom flask.
- A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
- The reaction mixture is heated under reflux for several hours.
- The progress of the reaction is monitored by thin-layer chromatography.
- Upon completion, the reaction mixture is cooled to room temperature and neutralized, typically with a solution of sodium bicarbonate.
- The crude product precipitates and is collected by filtration.

- The product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product.[8]

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified **Isopropyl 4-aminobenzoate** in a solvent like ethyl acetate at room temperature.[8]

Data Collection and Structure Refinement:

- A suitable single crystal is mounted on a diffractometer.
- X-ray diffraction data is collected at a specific temperature.
- The collected data is processed, including cell refinement and data reduction.
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy

Sample Preparation: A small amount of the purified **Isopropyl 4-aminobenzoate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in an NMR tube.

Data Acquisition:

- The NMR tube is placed in the spectrometer.
- ^1H and ^{13}C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 300 MHz for ^1H).
- The chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Molecular Structure Visualization

The following diagram illustrates the molecular structure of **Isopropyl 4-aminobenzoate**.

Caption: 2D molecular structure of **Isopropyl 4-aminobenzoate**.

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